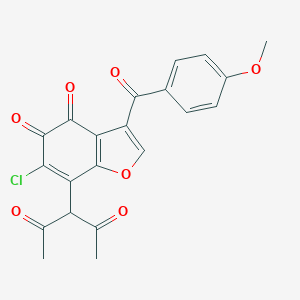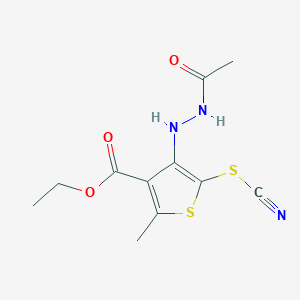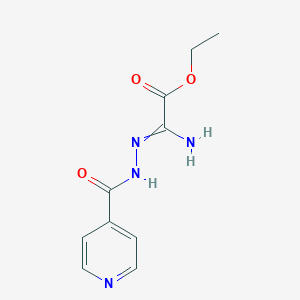
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 was first synthesized in 1996 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the fields of neuroscience and cancer research.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that this compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage. Another proposed mechanism is that this compound may modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is that it is relatively easy to synthesize, and can be obtained in high purity. Another advantage is that it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one limitation is that its efficacy in vivo has not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide. One area of interest is the development of this compound derivatives that may have improved efficacy or selectivity for specific targets. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-methylenedioxyaniline with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 1H-1,2,3-benzotriazole-1-acetic acid to yield this compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are implicated in a range of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Another area of research has focused on this compound's potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
Molecular Formula |
C15H12N4O3 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20) |
InChI Key |
GKMAVEWJGAVYPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)